N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13(2)26-16-5-3-14(4-6-16)11-17(23)20-12-18-21-19(22-25-18)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJTVEMXRNTRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The oxan ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxan precursor reacts with the oxadiazole intermediate. The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the coupling.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or phenyl rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), halogenating agents (N-bromosuccinimide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis. Its oxadiazole ring structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions. This includes its use as a ligand in coordination chemistry, where it can form complexes with metal ions, potentially leading to new materials with tailored properties.
Coordination Chemistry:
In coordination chemistry, the oxadiazole moiety can coordinate with metal centers, influencing the electronic properties and reactivity of the resulting complexes. This application is essential for developing catalysts and materials with specific functionalities.
Biological Applications
Antimicrobial Properties:
Research indicates that N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide exhibits antimicrobial and antifungal activities. Studies have shown that compounds containing oxadiazole rings can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Therapeutic Potential:
The compound is being investigated for its therapeutic effects, particularly in cancer treatment. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and apoptosis. For instance, related compounds have demonstrated significant anticancer activity against various cancer cell lines with high percent growth inhibition (PGI) values .
Medicinal Chemistry
Anti-inflammatory Effects:
this compound has been explored for its anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes that contribute to inflammation, suggesting potential applications in treating inflammatory diseases .
Antidiabetic Activity:
Recent studies have highlighted the compound's potential as an antidiabetic agent. In vivo studies using models such as Drosophila melanogaster have shown that derivatives of oxadiazole can significantly lower glucose levels, indicating their role in glucose metabolism regulation .
Industrial Applications
Material Development:
In industrial settings, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material performance in various applications including electronics and pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular membranes can disrupt microbial cell walls, leading to antimicrobial activity.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- 1,2,4-Oxadiazole vs. Triazole/Triazinone Cores: The 1,2,4-oxadiazole core (target compound, Z9, 19c) offers greater metabolic stability compared to triazinones or triazoles due to its aromaticity and resistance to enzymatic cleavage .
- Substituent Effects: The tetrahydropyran group in the target compound may improve solubility compared to Z9’s cyclopentyl group, while the isopropylthio substituent enhances lipophilicity relative to 19c’s phenoxyphenyl group .
Pharmacological Activity
- Antimicrobial Activity: Compound 19c (1,2,4-oxadiazole derivative) demonstrated efficacy against enteric pathogens (e.g., E. coli), attributed to its phenoxyphenyl group enhancing membrane penetration . The target compound’s isopropylthio group may similarly improve bioavailability but requires validation.
- Anti-Exudative Activity: Triazinone derivatives (e.g., ) showed comparable anti-exudative activity to diclofenac (8 mg/kg), suggesting sulfanylacetamide motifs may modulate inflammatory pathways .
Physicochemical Properties
Key Insights :
- Triazinone derivatives exhibit lower logP values, favoring aqueous solubility but reducing membrane permeability .
Stability and Bioavailability
- Metabolic Stability : The 1,2,4-oxadiazole core resists hydrolysis, while the isopropylthio group may slow oxidative metabolism compared to methoxy or chloro substituents .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound that incorporates both oxadiazole and oxane moieties. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Oxadiazole Ring : Known for its diverse biological activities.
- Oxane Ring : Adds structural diversity and may influence solubility.
- Propan-2-thioether Group : Potentially enhances interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various microorganisms.
- Anticancer Potential : Suggested by structural similarities to known anticancer agents.
- Anti-inflammatory Properties : Reported in related oxadiazole derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial strains | |
| Anticancer | Potential efficacy against cancer cells | |
| Anti-inflammatory | Reduction in inflammation markers |
Antimicrobial Studies
A study highlighted the compound's strong antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, similar to other oxadiazole derivatives.
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against several strains:
- Staphylococcus aureus : Showed significant bactericidal effects.
- Bacillus subtilis : Inhibited growth effectively at low concentrations.
Anticancer Research
The structural features of this compound suggest potential as an anticancer agent. Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
Table 2: Anticancer Activity Comparison
| Compound | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| N-{[3-(oxan-4-yl)-1,2,4...} | A549 (Lung Cancer) | 15 | |
| 5-Amino 1H-triazoles | HepG2 (Liver Cancer) | 20 | |
| Oxadiazole Derivatives | Various | <10 |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in cellular processes.
- Cell Membrane Disruption : Interaction with lipid membranes leading to increased permeability.
- Gene Expression Modulation : Influencing transcription factors involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
